D-(+)-Galactosamine hydrochloride D-(+)-Galactosamine hydrochloride Lipid peroxidation and apoptosis inducer. Increases triacylglycerol synthesis by inhibiting palmitate oxidation pathway and decreases triacylglycerol secretion. Inhibits oxidation and phosphorylation in liver mitochondria. Hepatotoxic agent. Active in vitro and in vivo.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
D-Galactosamine is an amino sugar derivative of D-galactose. D-Galactosamine is hepatotoxic and is used, alone or in combination with LPS, as a model of liver failure in rodents.
Brand Name: Vulcanchem
CAS No.: 1772-03-8
VCID: VC20762579
InChI: InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1
SMILES: C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Molecular Formula: C6H14ClNO5
Molecular Weight: 215.63 g/mol

D-(+)-Galactosamine hydrochloride

CAS No.: 1772-03-8

Cat. No.: VC20762579

Molecular Formula: C6H14ClNO5

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

D-(+)-Galactosamine hydrochloride - 1772-03-8

Specification

Description Lipid peroxidation and apoptosis inducer. Increases triacylglycerol synthesis by inhibiting palmitate oxidation pathway and decreases triacylglycerol secretion. Inhibits oxidation and phosphorylation in liver mitochondria. Hepatotoxic agent. Active in vitro and in vivo.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
D-Galactosamine is an amino sugar derivative of D-galactose. D-Galactosamine is hepatotoxic and is used, alone or in combination with LPS, as a model of liver failure in rodents.
CAS No. 1772-03-8
Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
IUPAC Name (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Standard InChI InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1
Standard InChI Key CBOJBBMQJBVCMW-NQZVPSPJSA-N
Isomeric SMILES C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl
SMILES C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Canonical SMILES C(C(C(C(C(C=O)N)O)O)O)O.Cl
Appearance Assay:≥98%A crystalline solid

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